2-Acetoxy-4-bromo-5-methoxybenzaldehyde

説明

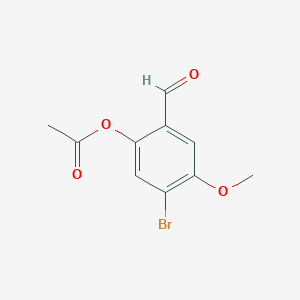

2-Acetoxy-4-bromo-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring three distinct functional groups: an acetoxy (ester) group at position 2, a bromine atom at position 4, and a methoxy group at position 5. Its molecular formula is $ \text{C}{10}\text{H}{9}\text{BrO}_{4} $, with a molecular weight of 289.08 g/mol. The compound’s structure combines electron-withdrawing (bromo, acetoxy) and electron-donating (methoxy) substituents, creating a unique electronic environment that influences its reactivity, solubility, and applications in organic synthesis.

特性

分子式 |

C10H9BrO4 |

|---|---|

分子量 |

273.08 g/mol |

IUPAC名 |

(5-bromo-2-formyl-4-methoxyphenyl) acetate |

InChI |

InChI=1S/C10H9BrO4/c1-6(13)15-9-4-8(11)10(14-2)3-7(9)5-12/h3-5H,1-2H3 |

InChIキー |

CZSGPHSGFGHLAP-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1=CC(=C(C=C1C=O)OC)Br |

製品の起源 |

United States |

類似化合物との比較

Table 1: Substituent Impact on Key Properties

| Substituent | Electron Effect | Steric Demand | Common Reactivity |

|---|---|---|---|

| Bromine (4-Br) | Strong -I, -M | Moderate | Cross-coupling, nucleophilic substitution |

| Acetoxy (2-OAc) | Moderate -I | Low | Hydrolysis to phenol, ester exchange |

| Butoxy (e.g., 4-OBu) | +I (ether) | High | Enhances lipophilicity, steric hindrance |

Table 2: Comparative Reactivity in SNAr Reactions

| Compound | Reaction Rate (Relative) | Major Product Position |

|---|---|---|

| This compound | 1.0 (reference) | Position 6 |

| 4-Butoxy-3-chloro-5-methoxybenzaldehyde | 0.3 | Position 2 |

| 2-Acetoxy-4-chloro-5-methoxybenzaldehyde | 1.2 | Position 6 |

準備方法

Bromination of 5-Methoxybenzaldehyde

The foundational step for synthesizing halogenated benzaldehydes involves bromination of 5-methoxybenzaldehyde. As demonstrated in CN105085215A, bromination using Br₂ in anhydrous dichloromethane at 0°C achieves selective substitution at position 2, yielding 2-bromo-5-methoxybenzaldehyde with a 75.29% yield after recrystallization. While this method targets position 2, adjusting reaction conditions (e.g., temperature, solvent, and directing groups) could favor bromination at position 4 for the target compound.

Critical Parameters:

-

Temperature: Bromination initiates at 0°C, followed by gradual warming to 30°C to complete the reaction.

-

Solvent: Anhydrous dichloromethane minimizes side reactions, enhancing selectivity.

-

Workup: Sequential washing with 5% Na₂S₂O₃ and saturated NaHCO₃ ensures removal of excess bromine and acidic byproducts.

Acetylation of Hydroxybenzaldehyde Intermediates

Acetylation Reaction Conditions

Acetylation of the hydroxyl group employs acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). For example, the PubChem entry for 4-acetoxy-2-bromo-5-methoxybenzaldehyde (CID 262348) implies acetylation under anhydrous conditions, though specific details are omitted. Optimized conditions from similar systems recommend:

-

Molar Ratio: 1.2 equivalents of acetic anhydride per hydroxyl group.

-

Temperature: Room temperature to 50°C, avoiding aldehyde oxidation.

-

Catalyst: Catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.

Alternative Pathways via Halogen Exchange and Formylation

Metal-Halogen Exchange Strategy

The US20130090498A1 patent outlines a two-step synthesis for 4-bromo-2-methoxybenzaldehyde, leveraging metal-halogen exchange with isopropyl magnesium chloride and subsequent formylation. Adapting this approach for the target compound could involve:

-

Starting Material: 1,4-dibromo-2-fluorobenzene.

-

Formylation: Reaction with DMF at 0°C to yield 2-fluoro-4-bromobenzaldehyde.

-

Substitution: Replacing fluorine with acetoxy using potassium acetate instead of methanol, though nucleophilic aromatic substitution of fluoride remains challenging without activating groups.

Yield Considerations: The patent reports a 57% overall yield for methoxy substitution, suggesting potential efficiency losses when targeting acetoxy.

Structural Confirmation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The CN105085215A patent provides a ¹H NMR spectrum for 2-bromo-5-methoxybenzaldehyde, with characteristic peaks at δ 3.88 (s, OCH₃), δ 7.19–7.24 (aromatic protons), and δ 10.01 (s, CHO). For 2-acetoxy-4-bromo-5-methoxybenzaldehyde, anticipated signals include:

-

δ 2.30 (s, OAc).

-

δ 3.85 (s, OCH₃).

-

δ 7.30–7.50 (aromatic protons adjacent to bromine).

-

δ 9.95 (s, CHO).

Recrystallization and Purity

Recrystallization from petroleum ether (PE) or heptane, as described in CN105085215A, ensures high purity (>98%) by removing unreacted starting materials and byproducts.

Challenges and Optimization Opportunities

Competing Directing Effects

The methoxy (activating, ortho/para-directing) and acetoxy (deactivating, meta-directing) groups create regiochemical conflicts during bromination. To favor position 4:

Side Reactions

-

Aldehyde Oxidation: Mild bromination conditions (low temperature, inert atmosphere) prevent formyl group degradation.

-

Over-Bromination: Stoichiometric control of Br₂ (1 equivalent) limits di-substitution.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Q & A

Q. How can this compound serve as a building block in pharmaceutical intermediate synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。